(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWRKHYLMJACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a cysteine derivative with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the use of a trifluoromethoxyphenyl halide, which reacts with the thiazolidine intermediate in the presence of a base.
Industrial Production Methods
Industrial production of (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study demonstrated that (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid showed effectiveness against various bacterial strains. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better cell membrane penetration and subsequent antimicrobial action .
Anti-inflammatory Effects
Another area of exploration is the anti-inflammatory potential of this compound. In vitro studies have revealed that it can inhibit pro-inflammatory cytokines, suggesting that it might be beneficial in treating inflammatory diseases .
Case Study: Zebrafish Model
A recent study utilized zebrafish to assess the effects of this compound on developmental toxicity. The results indicated that exposure to varying concentrations led to observable morphological changes, underscoring the need for further investigation into its safety profile and therapeutic index .
Agricultural Science Applications
Pesticidal Properties
The unique chemical structure of (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been explored for its potential as a pesticide. Its efficacy against certain plant pathogens was evaluated in controlled experiments, showing promising results in reducing fungal infections in crops .
Material Science Applications
Polymer Development
In material science, thiazolidine derivatives are being investigated for their utility in developing novel polymers. The incorporation of (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for various industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethoxyphenyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiazolidine ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the compound and its analogs:
Notes:
Pharmacological and Toxicological Insights
- In Vivo Activity : Derivatives like (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid (studied in zebrafish) showed developmental toxicity, highlighting the impact of substituent electronegativity and hydrophobicity on biological effects .
- Retracted Studies : A retracted study on (2RS,4R)-2-(4-{2-[(3-hydroxybenzoyl)oxy]ethoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid (P9) suggested in vivo pharmacological activity, but reliability is uncertain .
- Synthetic Utility : Derivatives such as (4S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid (CAS 1217544-28-9) are used as intermediates in peptide synthesis, indicating versatility in applications .
Key Research Findings
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic resistance compared to -OCF₃, making it favorable for blood-brain barrier penetration .
- Hydroxyl (-OH) : Increases solubility but may reduce stability due to hydrogen bonding and oxidative susceptibility .
- Methoxy (-OCH₃) : Balances solubility and stability but lacks the electron-withdrawing strength of -OCF₃ .
Toxicity Profiles :
- Compounds with polar substituents (e.g., -OH) may exhibit higher cytotoxicity due to reactive metabolite formation, whereas halogenated analogs (e.g., -F, -CF₃) show improved safety margins .
Biological Activity
(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS Number: 1225071-50-0) is a compound with significant potential in medicinal chemistry due to its unique structural features. This thiazolidine derivative has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₃NO₃S |
| Molecular Weight | 293.27 g/mol |
| CAS Number | 1225071-50-0 |
| MDL Number | MFCD18064675 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various thiazolidine-4-carboxylic acid derivatives, which showed promising antibacterial activity against several pathogens. The structure-activity relationship indicated that modifications on the phenyl ring significantly influenced the antimicrobial efficacy .
Antiproliferative Effects
The compound's potential as an antiproliferative agent has been investigated, particularly in cancer cell lines. In vitro studies reported that certain thiazolidine derivatives could inhibit cell proliferation by inducing apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
Toxicological Studies
Toxicological assessments have been conducted using zebrafish models to evaluate the effects of (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid on embryonic development. Findings indicated that exposure led to developmental abnormalities and cellular damage in testicular tissues. Notably, mitochondrial degeneration was observed, which raises concerns regarding reproductive toxicity .
Case Studies
- Zebrafish Model Study
-
Antimicrobial Efficacy Assessment
- Objective : To evaluate antibacterial properties against common pathogens.
- Method : Synthesis and testing of various thiazolidine derivatives.
- Results : Certain derivatives exhibited strong antibacterial activity, with inhibition zones measured against bacterial strains such as E. coli and Staphylococcus aureus .
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 352.0668) ensures molecular integrity .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
How should researchers design in vivo pharmacological studies for this compound?
Q. Basic Experimental Design
- Dose Groups : Use 5–6 dose levels (e.g., 1–100 mg/kg) with n=8–12 rodents per group. Include vehicle control and reference drug (e.g., pioglitazone for thiazolidinedione analogs) .
- Endpoints : Measure glucose tolerance (oral glucose tolerance test) or inflammatory markers (IL-6, TNF-α) at 0, 2, 4, and 8 hours post-administration .
Q. Advanced Considerations
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use sparse sampling and nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations with efficacy .
- Tissue Distribution : Radiolabeled analogs (³H or ¹⁴C) quantify organ-specific uptake via autoradiography .
How can conflicting bioactivity data between studies be resolved?
Q. Basic Troubleshooting
Q. Advanced Resolution
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalized to assay conditions).
- Structural Dynamics : Molecular dynamics simulations (50 ns trajectories) assess conformational stability under physiological conditions .
What strategies address the stereochemical instability of the 4S configuration?
Q. Basic Stabilization
Q. Advanced Solutions
- ProDrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to prevent racemization in vivo .
- Solid-State NMR : Monitor chiral integrity in formulated products under accelerated stability conditions (40°C/75% RH) .
How can computational tools predict the compound’s mechanism of action?
Q. Basic Modeling
Q. Advanced Simulations
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for trifluoromethoxy group modifications .
- Machine Learning : Train neural networks on ChEMBL bioactivity data to prioritize synthesis targets .
What are the challenges in formulating this compound for oral delivery?
Q. Basic Formulation
Q. Advanced Delivery
- Nanoemulsions : Optimize droplet size (<200 nm) and zeta potential (-30 mV) for intestinal absorption .
- In Silico Absorption Prediction : GastroPlus modeling integrates solubility, permeability, and dissolution to predict bioavailability .
How can metabolic instability of the trifluoromethoxy group be mitigated?
Q. Basic Strategies
Q. Advanced Engineering
- Bioisosteric Replacement : Substitute trifluoromethoxy with trifluoromethylthio or pentafluorosulfanyl groups to resist hydrolysis .
- Metabolite Profiling : HRMS/MS identifies stable metabolites for prodrug design .
How should researchers validate target engagement in cellular models?
Q. Basic Validation
Q. Advanced Techniques
- CETSA (Cellular Thermal Shift Assay) : Quantify target stabilization via Western blot or mass spectrometry .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) in real-time using recombinant proteins .
What protocols ensure reproducibility in multi-laboratory studies?
Q. Basic Harmonization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
